1-ethyl-1H-imidazo[4,5-c]quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethylimidazo[4,5-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-2-15-8-14-11-7-13-10-6-4-3-5-9(10)12(11)15/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHWWGYSQLYDBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553311 | |
| Record name | 1-Ethyl-1H-imidazo[4,5-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99010-30-7 | |
| Record name | 1-Ethyl-1H-imidazo[4,5-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Ethyl 1h Imidazo 4,5 C Quinoline and Its Analogues
General Synthetic Approaches to the Imidazo[4,5-c]quinoline Ring System
The construction of the imidazo[4,5-c]quinoline ring system can be achieved through several general synthetic routes. These approaches often begin with appropriately substituted quinoline (B57606) precursors and proceed to form the fused imidazole (B134444) ring.
Synthesis from Quinoline Intermediates
A common and effective strategy for synthesizing the imidazo[4,5-c]quinoline scaffold begins with quinoline intermediates. nih.govacs.org This approach typically involves the formation of a 3,4-diaminoquinoline derivative, which then undergoes cyclization to form the imidazole ring.
A key starting material for this pathway is often a 3-nitroquinolin-4-ol (B21240). acs.org The synthesis can be initiated from commercially available quinolin-4-ol or its derivatives. acs.org Nitration of the quinoline ring at the 3-position is a crucial first step, which can be achieved using nitric acid in propionic acid. acs.org The resulting 3-nitroquinolin-4-ol is then converted to the corresponding 4-chloro-3-nitroquinoline (B17048) by treatment with a chlorinating agent such as phosphorus oxychloride (POCl3). acs.orgnih.gov
The 4-chloro substituent is subsequently displaced by an appropriate amine, for instance, a substituted benzylamine, to yield an N-substituted-3-nitroquinolin-4-amine. acs.org This step is typically carried out by refluxing the 4-chloro-3-nitroquinoline with the desired amine in a suitable solvent like dichloromethane, often in the presence of a base such as triethylamine. acs.org
The nitro group of the N-substituted-3-nitroquinolin-4-amine is then reduced to an amino group to form a 3,4-diaminoquinoline derivative. nih.gov This reduction is commonly accomplished through catalytic hydrogenation using palladium on activated charcoal (Pd/C). nih.gov
Finally, the imidazole ring is formed by cyclization of the 3,4-diaminoquinoline intermediate. This is often achieved by reacting the diamine with an orthoester, such as trimethyl orthovalerate, in a solvent like toluene. nih.gov This cyclization step directly furnishes the 1-substituted-1H-imidazo[4,5-c]quinoline core. nih.gov
Multi-Step Synthetic Pathways for Compound Synthesis
The synthesis of 1-ethyl-1H-imidazo[4,5-c]quinoline and its analogues often involves multi-step reaction sequences that allow for the introduction of various substituents on the heterocyclic core. nih.gov These pathways are designed to be flexible, enabling the preparation of a diverse range of derivatives for structure-activity relationship studies. nih.gov
One such pathway may start with the synthesis of a substituted quinoline, followed by the construction of the imidazole ring. For example, a multi-step synthesis could begin with the preparation of a 4-chloro-3-nitroquinoline derivative. binghamton.edu This intermediate can then undergo a series of reactions including amination, reduction of the nitro group, acylation, and cyclization to build the imidazo[4,5-c]quinoline scaffold. binghamton.edu
An alternative approach involves the late-stage functionalization of the imidazo[4,5-c]quinoline ring system. nih.gov This allows for the introduction of diverse chemical groups at various positions of the scaffold, which can be advantageous for optimizing the biological activity of the final compounds.
The choice of synthetic pathway often depends on the desired substitution pattern of the final molecule. For instance, if modifications are desired at the N-1 position of the imidazole ring, a strategy that allows for the introduction of this substituent at a later stage of the synthesis might be preferred. binghamton.edu
Specific Synthetic Strategies for 1-Substituted Imidazo[4,5-c]quinolines
The introduction of a substituent at the 1-position of the imidazo[4,5-c]quinoline ring is a key feature in many biologically active analogues. nih.govwikipedia.org Several specific synthetic strategies have been developed to achieve this substitution pattern.
Modified Pictet-Spengler Approach
The Pictet-Spengler reaction is a well-established method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. wikipedia.orgthermofisher.com A modified version of this reaction has been adapted for the synthesis of imidazoquinoxaline systems, which are structurally related to imidazo[4,5-c]quinolines. nih.gov This approach involves the reaction of an N-1 linked aromatic amine of an imidazole with an aldehyde, followed by oxidation to form the fused ring system. nih.gov While not a direct synthesis of imidazo[4,5-c]quinolines, this methodology demonstrates a creative application of the Pictet-Spengler reaction in constructing related fused imidazole heterocycles.
The classic Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.orgnih.gov The reaction is typically catalyzed by an acid and proceeds through the formation of an iminium ion intermediate. wikipedia.org
Imidazole Ring Formation via Tosylmethyl Isocyanide (TosMIC)
The van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), provides a powerful tool for the formation of the imidazole ring. wikipedia.orgnih.govorganic-chemistry.org This reaction involves the [3+2] cycloaddition of TosMIC with an aldimine. nih.gov The aldimine can be pre-formed or generated in situ from an aldehyde and an amine. organic-chemistry.org
In the context of imidazo[4,5-c]quinoline synthesis, this method could potentially be applied by reacting a suitable quinoline-based aldimine with TosMIC. The versatility of the van Leusen reaction allows for the synthesis of a wide range of substituted imidazoles. acs.org The reaction mechanism involves the deprotonation of TosMIC, followed by nucleophilic attack on the imine and subsequent cyclization and elimination of p-toluenesulfinic acid to form the imidazole ring. organic-chemistry.org
Cyclization and Acylation Reactions in Scaffold Assembly
The assembly of the imidazo[4,5-c]quinoline scaffold often involves a series of cyclization and acylation reactions. nih.gov A common strategy begins with a 3,4-diaminoquinoline intermediate. nih.gov This intermediate can be acylated at the 3-amino group, followed by cyclization to form the imidazole ring. binghamton.edu
For example, after the reduction of a 3-nitroquinolin-4-amine (B112618) to the corresponding 3,4-diamine, the resulting compound can be reacted with an acylating agent, such as an acid chloride or an orthoester. nih.govbinghamton.edu The use of an orthoester, like trimethyl orthovalerate, directly leads to the formation of the 2-substituted imidazo[4,5-c]quinoline ring system in a single step. nih.gov
Alternatively, a two-step process involving acylation followed by cyclization can be employed. binghamton.edu This provides an opportunity to introduce a wider variety of substituents at the 2-position of the imidazole ring. The cyclization step is often promoted by heat or acid catalysis.
The following table summarizes the key intermediates and reagents in the synthesis of 1-substituted imidazo[4,5-c]quinolines.
| Starting Material | Intermediate 1 | Intermediate 2 | Reagent for Imidazole Formation | Final Product |
| Quinolin-4-ol | 3-Nitroquinolin-4-ol | 4-Chloro-3-nitroquinoline | Substituted Benzylamine | N-Substituted-3-nitroquinolin-4-amine |
| N-Substituted-3-nitroquinolin-4-amine | 3,4-Diaminoquinoline derivative | - | Orthoester (e.g., Trimethyl orthovalerate) | 1-Substituted-1H-imidazo[4,5-c]quinoline |
| 3,4-Diaminoquinoline | - | - | Acyl Chloride followed by cyclization | 2-Substituted-1H-imidazo[4,5-c]quinoline |
Microwave-Assisted Synthetic Protocols for Imidazo[4,5-c]quinoline Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of complex molecules, offering advantages such as reduced reaction times, increased yields, and enhanced safety. nih.govbenthamdirect.com This technology has been successfully applied to the synthesis of various quinoline and imidazo[4,5-c]quinoline derivatives.
One notable approach involves a one-pot, three-component domino reaction under microwave irradiation to produce fused heterocyclic compounds. nih.gov This method facilitates the formation of multiple new bonds in a single step, highlighting its efficiency. nih.gov For instance, the synthesis of pyrido-fused imidazo[4,5-c]quinolines has been achieved through a microwave-assisted, one-pot sequential route employing a Pictet-Spengler cyclization strategy in a green solvent. rsc.org This process involves the condensation of substituted 2-amino pyridines with 2-bromo-2'-nitroacetophenone (B32119) to form an imidazo[1,2-a]pyridine (B132010) intermediate, followed by reduction of the nitro group and subsequent cyclization with aldehydes. rsc.org The key advantages of this protocol are its mild reaction conditions, broad substrate scope, and use of environmentally friendly media. rsc.org
Similarly, multicomponent reactions of benzo[f]quinoline, 2-bromoacetophenones or 2-chloro-(N-phenyl)acetamides, and activated alkynes in 1,2-epoxybutane (B156178) under microwave irradiation have been developed to synthesize benzo[f]pyrrolo[1,2-a]quinoline derivatives. lew.ro This method demonstrates significantly shorter reaction times compared to conventional heating. lew.ro The synthesis of pyrano[3,2-c]quinoline-3-carboxylates has also been effectively carried out using microwave assistance, leading to the formation of potent bioactive molecules. rsc.org These examples underscore the versatility and efficiency of microwave-assisted synthesis in generating diverse imidazo[4,5-c]quinoline scaffolds. nih.govrsc.orglew.rorsc.org
Synthesis of Functionalized Imidazo[4,5-c]quinoline Derivatives
The functionalization of the imidazo[4,5-c]quinoline core is crucial for modulating the biological activity of these compounds. nih.govnih.gov Synthetic strategies often focus on introducing substituents at various positions of the heterocyclic system. nih.govrsc.org
Preparation of 1,4-Disubstituted Imidazo[4,5-c]quinolines
A common strategy for synthesizing 1,4-disubstituted imidazo[4,5-c]quinolines involves the construction of the imidazole ring onto a pre-existing quinoline scaffold. rsc.org One such method utilizes a modified Pictet-Spengler approach catalyzed by Yb(OTf)₃ to synthesize 1,4-diaryl substituted imidazo[4,5-c]quinolines. rsc.orgnih.gov The synthesis starts with the condensation of 2-nitrobenzaldehyde (B1664092) and an aniline (B41778) to form an imine, which is then treated with toluenesulfonylmethyl isocyanide (TosMIC) to construct the imidazole ring. rsc.org Subsequent functionalization at the C-4 position yields the desired imidazo[4,5-c]quinoline skeleton. rsc.org
Another approach involves a late-stage introduction of diversity at the 1-position of the imidazo[4,5-c]quinoline core. acs.org This strategy begins with the SNAr displacement of the 4-chloro group of a quinoline derivative, followed by reduction of a nitro group. acs.org However, challenges such as the formation of undesired regioisomers during alkylation have been reported, necessitating careful optimization of reaction conditions. acs.org For instance, alkylation of the core intermediate sometimes yields the 3-alkylated product as the major isomer instead of the desired 1-substituted product. acs.org
The synthesis of 1-substituted imidazo[4,5-c]quinolin-4-amines often involves a multi-step sequence. This can include the amination of the quinoline core, which may be achieved through N-oxidation followed by treatment with tosyl chloride and ammonia. acs.org The order of reagent addition in this step has been found to be critical to avoid the formation of byproducts like the 4-hydroxy derivative. nih.gov
Introduction of Specific Substituents (e.g., alkyl, cycloalkyl, aromatic, heteroaromatic)
The introduction of a variety of substituents, including alkyl, cycloalkyl, aromatic, and heteroaromatic groups, onto the imidazo[4,5-c]quinoline framework allows for the fine-tuning of their properties. nih.gov Microwave-assisted one-pot sequential pathways have proven effective for incorporating heteroaromatic and aliphatic aldehydes into the final structure, demonstrating good yields. rsc.org
For the synthesis of polyphenolic derivatives, a common starting material is quinolin-4-ol or its methoxy (B1213986) derivatives. nih.govacs.org The synthesis typically involves nitration, followed by reactions to build the imidazole ring and introduce the desired substituted benzyl (B1604629) groups. nih.govacs.org For example, 3-nitro-N-(3,4,5-trimethoxybenzyl)quinolin-4-amine has been synthesized by reacting the corresponding chloroquinoline with 3,4,5-trimethoxybenzylamine. acs.org Subsequent reduction and cyclization steps lead to the formation of the functionalized imidazo[4,5-c]quinoline. nih.gov
The synthesis of 1-ethyl-imidazo[1,5-a]quinoline has also been reported, prepared through a general procedure and purified by column chromatography. nih.gov The introduction of various R1 and R2 substituents on the imidazo[1,5-a]quinoline (B8571028) scaffold has been achieved through methods like Einhorn acylation and Negishi cross-coupling reactions, allowing for the exploration of a wide range of functional groups. researchgate.net
Analytical Methodologies for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
The structural elucidation of newly synthesized this compound and its analogs relies heavily on modern analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being indispensable. nih.govacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise arrangement of atoms within a molecule. acs.org Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net For instance, the chemical shifts and coupling constants in ¹H NMR can help identify the positions of substituents on the imidazo[4,5-c]quinoline core. nih.gov Two-dimensional (2D) NMR techniques are often employed for more complex structures to resolve overlapping signals and establish connectivity between different parts of the molecule. nih.gov
Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which can further support the proposed structure. acs.org High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. nih.gov
In some cases, where crystallization is possible, single-crystal X-ray diffraction provides the most definitive structural proof by mapping the exact three-dimensional arrangement of atoms in the solid state. rsc.org The combination of these analytical methods provides a comprehensive and reliable confirmation of the chemical structures of the synthesized imidazo[4,5-c]quinoline derivatives. researchgate.netnih.govacs.org
Structure Activity Relationship Sar Studies of Imidazo 4,5 C Quinolines
SAR for Immunomodulatory Activity (Toll-like Receptor Agonism)
Imidazo[4,5-c]quinolines are well-recognized as potent agonists of TLR7 and TLR8, which are key receptors in the innate immune system responsible for recognizing single-stranded RNA, primarily of viral origin. nih.govnih.gov Activation of these receptors triggers a cascade of signaling events, leading to the production of various cytokines and chemokines, thereby bridging the innate and adaptive immune responses. nih.govnih.gov The SAR studies of imidazo[4,5-c]quinolines have been crucial in identifying the structural features necessary for potent and selective TLR7 and/or TLR8 agonism.
Influence of Substituents at Position 1 on TLR7/8 Agonism
The substituent at the N-1 position of the imidazoquinoline scaffold plays a critical role in determining the potency and selectivity of TLR7 and TLR8 agonism. nih.govnih.gov
Alkyl and Substituted Alkyl Groups: Introduction of various substituents at the N-1 position has been extensively studied. For instance, an isobutyl group at N-1, as seen in Imiquimod, confers TLR7-specific activity. invivogen.com The presence of a tertiary alcohol on an N-1 alkyl substituent tends to increase TLR7 activity. nih.gov Furthermore, TLR8 activity often requires a tertiary alcohol at the N-1 position. nih.gov An alkyl hydroxyl group at the N-1 position has been shown to enhance TLR8 activity. nih.gov
Basic Centers: The incorporation of basic centers in the N-1 substituent has been found to be effective in improving both TLR7 and TLR8 activity. nih.gov
Bulky and Aryl Groups: The introduction of bulky aryl groups and substituents on an N-1 benzyl (B1604629) group has also been investigated. nih.gov While substitution on the amide group of a benzyl methyl moiety leads to a decrease in both TLR7 and TLR8 activity, substitution on the amine group of the same moiety results in a loss of TLR7 activity but an increase in TLR8 activity. nih.gov
A library of imidazoquinoline-based compounds with varying substitutions at the N-1 and C-2 positions was synthesized and evaluated in a human TLR7 reporter cell assay to further elucidate these relationships. nih.gov
Table 1: Influence of N-1 Substituents on TLR7/8 Agonism
| N-1 Substituent | Effect on TLR7 Activity | Effect on TLR8 Activity | Reference |
| Isobutyl | Agonist | No Activity | invivogen.com |
| Alkyl with Tertiary Alcohol | Increased Activity | Often Required for Activity | nih.gov |
| Alkyl Hydroxyl | - | Enhanced Activity | nih.gov |
| Substituents with Basic Centers | Improved Activity | Improved Activity | nih.gov |
| Substituted Benzyl Methyl (Amide) | Decreased Activity | Decreased Activity | nih.gov |
| Substituted Benzyl Methyl (Amine) | Loss of Activity | Increased Activity | nih.gov |
Impact of Substituents at Position 2 on Biological Response
The C-2 position of the imidazo[4,5-c]quinoline ring is another key site for modification that significantly impacts the biological response. nih.govrsc.org
Alkyl Chains: A distinct relationship has been observed between the length of the C-2 alkyl chain and TLR7 activity. nih.gov The C2-n-butyl substituent has been identified as conferring the highest TLR7 activity. nih.gov Longer alkyl chains, such as n-undecane and n-pentadecane, lead to a complete loss of activity, highlighting the importance of the substituent's length. nih.gov TLR8 typically shows a preference for C2 n-butyl or n-pentyl substituents, with n-pentyl being more potent for mixed TLR7/8 agonism. nih.gov
Unsaturated Hydrocarbon Chains: Derivatives with an unsaturated hydrocarbon chain at the C-2 position, such as C2-n-butyl-3-ene and C2-n-butyl-3-yne, exhibit reduced activity. nih.gov
Other Substituents: The introduction of an ethoxymethyl group at the C-2 position, as in CL097, results in a dual TLR7 and TLR8 agonist. nih.gov Dimerization of the imidazoquinoline scaffold at the C-2 position has been shown to produce antagonists for both TLR7 and TLR8. nih.gov
Table 2: Impact of C-2 Substituents on TLR7/8 Activity
| C-2 Substituent | Effect on TLR7/8 Activity | Reference |
| n-Butyl | High TLR7 activity | nih.gov |
| n-Pentyl | Potent for mixed TLR7/8 agonism | nih.gov |
| n-Undecane / n-Pentadecane | Complete loss of activity | nih.gov |
| n-Butyl-3-ene / n-Butyl-3-yne | Reduced activity | nih.gov |
| Ethoxymethyl | Dual TLR7/8 agonist | nih.gov |
| Dimer Linkage | TLR7/8 antagonist | nih.gov |
Effects of Substituents at Position 4 on Cytokine Induction and Suppression
The substituent at the C-4 position is critical for the immunomodulatory activity of imidazo[4,5-c]quinolines.
Amino Group: The presence of a 4-amino group is essential for maximal TLR7 activity. nih.gov Replacement of the 4-amino group with chloro, hydroxyl, or phenyl groups, or its complete removal, results in inactive compounds. nih.gov While 4-NHOH and 4-NHNH2 derivatives retain some activity, they are substantially weaker than their 4-NH2 counterpart. nih.gov
Dimerization: In contrast to C-2 dimers, imidazoquinoline dimers linked at the C-4 position were found to be agonistic at TLR7, with no TLR8 agonistic or antagonistic activities. nih.gov
The profile of cytokines induced by these compounds is also influenced by their structure. For example, Imiquimod and its analogue S-27609 induce a range of cytokines including interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6, with S-27609 being more potent. nih.gov TLR7 agonists are generally more effective at inducing IFN-α and IFN-γ associated chemokines, whereas TLR8 agonists induce a pro-inflammatory profile including TNF-α and IL-12. nih.gov
Specific Structural Features Leading to Differential TLR7/8 Activation
The subtle interplay of substituents at various positions on the imidazo[4,5-c]quinoline scaffold leads to differential activation of TLR7 and TLR8.
TLR7 Specificity: TLR7 is generally more tolerant to structural changes than TLR8. nih.gov Imiquimod, with its N-1 isobutyl group, is a specific agonist for TLR7. invivogen.com
Dual TLR7/8 Agonism: Resiquimod, which has a C-2 ethoxymethyl group and a different N-1 substituent compared to Imiquimod, is a potent dual TLR7/8 agonist. nih.gov CL097 is another example of a dual agonist. nih.gov An N-1 aryl dimer with a 12-carbon linker was also found to be a dual TLR7/8 agonist. nih.gov
TLR8 Specificity: Thiazolo[4,5-c]quinoline-4-amine derivatives, which are structurally related to imidazoquinolines, have been identified as potent and pure TLR8 agonists. nih.gov For imidazoquinolines, TLR8 activity is often favored by N-1 alkyl hydroxy substituents combined with a C2 n-butyl or n-pentyl group. nih.gov
These findings highlight that the electronic configuration of the heterocyclic system and the nature of the substituents at key positions are strict determinants of TLR7 versus TLR8 activation. nih.gov
SAR for Adenosine (B11128) Receptor Modulation
Beyond their immunomodulatory effects, imidazo[4,5-c]quinoline derivatives have also been identified as modulators of adenosine receptors, particularly the A3 adenosine receptor (A3AR). nih.govnih.gov These compounds can act as allosteric enhancers, modulating the binding and function of A3AR agonists. nih.govnih.gov
Allosteric Enhancement and Ligand Dissociation Rate Modulation at A3 Adenosine Receptors (A3ARs)
Several 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been synthesized and shown to be allosteric enhancers of the human A3AR. nih.gov
Effects on Agonist Efficacy and Potency: These allosteric modulators can affect the efficacy and potency of A3AR agonists differently. For example, LUF5999, a 2-cyclobutyl derivative, enhances the efficacy of the agonist Cl-IB-MECA but decreases its potency. nih.gov
Modulation of Ligand Dissociation: A number of these compounds have been found to decrease the rate of dissociation of the agonist [¹²⁵I]I-AB-MECA from the A3AR. nih.gov For instance, compound 43, an analogue of the lead compound 28, was found to enhance agonist efficacy and decrease the ligand dissociation rate without affecting agonist potency. nih.gov
Influence of Substituents: Structural modifications at the 2- and 4-amino positions of the 1H-imidazo[4,5-c]quinolin-4-amine scaffold are key to their allosteric modulating activity. nih.govnih.gov The 2-cyclopentyl-1H-imidazo[4,5-c]quinoline derivatives have been identified as promising leads in this context. nih.gov
These studies demonstrate that the imidazoquinoline scaffold is a versatile platform for developing not only potent immunomodulators but also selective allosteric modulators of adenosine receptors, offering potential therapeutic avenues for a range of conditions. nih.govacs.org
Hydrophobic Interactions and Allosteric Pocket Characterization in A3AR Binding
The imidazo[4,5-c]quinoline core is a key pharmacophore for allosteric modulation of the A3 adenosine receptor (A3AR). google.com Research has focused on 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which act as positive allosteric modulators (PAMs). nih.govnih.gov These compounds bind to a site distinct from the orthosteric site where endogenous adenosine binds, enhancing the receptor's response to agonists. scispace.com
Computational modeling and mutagenesis studies have identified the allosteric binding site for these modulators at an extrahelical location, specifically at the cytosolic interface of the receptor. nih.govnih.gov The binding pocket is characterized by significant hydrophobic features. A proposed binding model for the prototypical PAM, LUF6000, suggests the planar 1H-imidazo[4,5-c]quinolin-4-amine ring system inserts into an "aromatic cage" formed by π-π stacking interactions with the side chains of tyrosine residues Y2847.55 and Y2938.54. nih.gov
The SAR for this class of compounds underscores the necessity of hydrophobic substitutions for potent PAM activity. nih.gov Key findings include:
C2-Position: Large, hydrophobic groups at the C2 position are critical for activity. A systematic study of 2-cycloalkyl derivatives showed that a six-membered ring (cyclohexyl) provided optimal A3AR enhancement. nih.gov Larger groups like adamantyl also produce significant allosteric enhancement. nih.gov The 2-cyclohexyl group of LUF6000 is thought to fit into a small hydrophobic subpocket created by residues in transmembrane domains 1 and 7. nih.gov
4-Amino Position: Substitution on the 4-amino group with hydrophobic aryl groups, such as a 3,4-dichlorophenyl group, improves A3AR PAM activity and subtype selectivity. nih.govnih.gov This lipophilic group is believed to extend towards the lipid bilayer, providing additional stabilizing interactions. nih.gov
The table below summarizes the effect of substitutions on A3AR allosteric modulation for selected 1H-imidazo[4,5-c]quinolin-4-amine derivatives.
| Compound | 2-Substituent | 4-Amino Substituent | Key Finding | Reference |
| LUF6000 | Cyclohexyl | 3,4-Dichlorophenyl | Potent PAM; enhances agonist efficacy and decreases dissociation rate. | scispace.comnih.gov |
| Analog 6 | Cyclohexyl | 3,5-Dichlorophenylamino | Produces significant allosteric enhancement. | nih.gov |
| Analog 20 | 1-Adamantyl | 3,4-Dichlorophenyl | Bulky hydrophobic group leads to strong allosteric enhancement. | nih.gov |
| Analog 17 | Cyclopropyl | 3,4-Dichlorophenyl | Acts as an antagonist, interacting with the orthosteric site. | nih.govnih.gov |
SAR for Kinase Inhibition (e.g., PI3K/mTOR, LRRK2)
The imidazo[4,5-c]quinoline scaffold is a "privileged structure" for developing kinase inhibitors, particularly targeting the PI3K/mTOR and LRRK2 pathways. nih.govgoogle.com The core structure mimics the adenine (B156593) moiety of ATP, enabling it to bind to the ATP-binding cleft of these enzymes. nih.gov
Several potent dual PI3K/mTOR inhibitors are based on this scaffold, including the clinical trial candidate Dactolisib (NVP-BEZ235). nih.govnih.gov More recently, patent literature has disclosed novel imidazo[4,5-c]quinoline derivatives as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease. google.comnih.gov
Substituent Effects on Inhibitory Potency and Selectivity
The potency and selectivity of imidazo[4,5-c]quinoline-based kinase inhibitors are highly dependent on the substitution patterns around the core.
For PI3K/mTOR Inhibition:
The imidazo[4,5-c]quinoline core acts as the hinge-binding motif. nih.gov
Substitutions at the C2 and N1 positions are crucial for potency and selectivity. In the development of Dactolisib, a quinoline (B57606) moiety was appended at the C8 position, and a methyl group was placed at N3 of the imidazo[4,5-c]quinolin-2-one core to achieve high potency. nih.govnih.gov
A related scaffold, imidazo[4,5-c]pyridine-2-one, was investigated for DNA-dependent protein kinase (DNA-PK) inhibition, providing insights into substituent effects. SAR studies revealed that N1-substituents, such as cyclopentyl, and various aniline (B41778) rings at the 6-position were critical for achieving nanomolar potency and high selectivity against PI3Kα and mTOR. nih.gov This highlights the importance of exploring substitutions at the N1 position, where the ethyl group of 1-ethyl-1H-imidazo[4,5-c]quinoline resides.
For LRRK2 Inhibition:
Patents for imidazo[4,5-c]quinoline-based LRRK2 inhibitors show a wide range of tolerated substituents at the R¹, R², and R³ positions. google.comnih.gov
In many potent examples, the N1 position is substituted with small alkyl or cycloalkyl groups, including methyl and cyclopropyl. This suggests that a 1-ethyl group would be well-tolerated and is a viable substitution for maintaining LRRK2 inhibitory activity.
Substituents at the C2 and C8 positions of the quinoline ring are varied to modulate potency, selectivity, and pharmacokinetic properties. nih.gov
The following table presents examples of imidazo[4,5-c]quinoline derivatives and their kinase inhibitory activities.
| Compound Name/ID | Target Kinase(s) | Key Substituents | Reported Activity | Reference |
| Dactolisib (NVP-BEZ235) | PI3K/mTOR | N1-(phenyl derivative), C8-(quinolin-3-yl) | Potent dual inhibitor, IC₅₀ in low nM range. | nih.govnih.gov |
| Panulisib (P-7170) | mTORC1/mTORC2/ALK1 | Imidazo[4,5-c]quinoline core | Potent inhibitor, advanced to clinical trials. | nih.gov |
| Patent Example | LRRK2 | N1-methyl, C2-methoxy, C8-(pyrazolyl) | LRRK2 pS935 IC₅₀ < 10 nM | nih.gov |
| Patent Example | LRRK2 | N1-cyclopropyl, C2-methoxy, C8-(pyrazolyl) | LRRK2 pS935 IC₅₀ < 10 nM | nih.gov |
SAR for Other Reported Biological Activities (e.g., Anticancer, Neuroprotection)
Beyond A3AR modulation and kinase inhibition, the imidazo[4,5-c]quinoline scaffold has been explored for direct anticancer effects and, more recently, for neuroprotective properties.
Anticancer Activity: The anticancer activity of this scaffold is often linked to its kinase inhibition (e.g., PI3K/mTOR) or its immunomodulatory effects via Toll-like receptor (TLR) agonism. nih.govnih.gov However, some derivatives show direct antiproliferative effects independent of these mechanisms.
A study on 1,4-disubstituted imidazo[4,5-c]quinolines found that a 1-phenyl substituent combined with a 4-(2-bromophenyl) group resulted in a compound with micromolar anticancer activity. rsc.org This finding is particularly relevant as it demonstrates that substitution at the N1 position is a key determinant of anticancer efficacy. The activity of a 1-ethyl derivative would likely differ based on the electronic and steric properties compared to the 1-phenyl analog.
In related imidazo[4,5-c]pyridine scaffolds, substitutions were also shown to be critical for activity, though the target compounds in one study were less active than reference agents. nih.gov
Neuroprotection: While direct studies on the neuroprotective effects of this compound are lacking, research on related fused heterocyclic systems provides a promising outlook.
A novel series of 5,6-dihydropyrido[2',1':2,3]imidazo[4,5-c]quinolines was recently reported to possess significant neuroprotective properties. cas.cz These compounds protected neuron-like cells in models of Parkinson's and Huntington's disease, reducing mitochondrial superoxide (B77818) and preserving mitochondrial membrane potential. The activity was linked to the inhibition of cholinesterases and modulation of cannabinoid receptor CB2 signaling. cas.cz
The broader quinoline class is also recognized for its neuroprotective potential, with various derivatives designed to act as multifunctional antioxidants and inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.gov
The table below lists the biological activities of representative imidazo[4,5-c]quinoline analogs.
| Compound | Biological Activity | Key Substituents | Finding | Reference |
| 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline | Anticancer | N1-phenyl, C4-(2-bromophenyl) | Highest activity in the series with IC₅₀: 103.3 μM. | rsc.org |
| 5,6-dihydropyrido [2',1':2,3]imidazo [4,5-c]quinoline derivative | Neuroprotection | Fused pyridyl ring, various substitutions | Potent cytoprotective activity against MPP⁺ induced damage. | cas.cz |
| BBIQ | TLR7 Agonist | N1-benzyl, C2-butyl, C4-amino | Potent TLR7 agonist (EC₅₀ = 0.85 μM). | nih.gov |
Biological Activities and Mechanistic Investigations Preclinical and in Vitro
Immunomodulatory Effects
Immunomodulatory Effects
The immunomodulatory effects of 1-ethyl-1H-imidazo[4,5-c]quinoline and its derivatives are a cornerstone of their therapeutic potential. These compounds are recognized for their ability to stimulate the immune system, largely through the activation of specific receptors and the subsequent production of signaling molecules.
A significant body of research has established that imidazoquinolines, including this compound derivatives, function as agonists for Toll-like receptor 7 (TLR7) and, in some cases, Toll-like receptor 8 (TLR8). nih.govnih.govnih.gov These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and triggering an immune response. binghamton.eduinvivogen.com The activation of TLR7 and TLR8 is a critical first step in the immunomodulatory cascade initiated by these compounds. nih.govinvivogen.com
The interaction with TLRs links the innate and adaptive immune responses. google.com Specifically, TLR7 is primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells. invivogen.com The activation of these receptors leads to the production of type I interferons and other pro-inflammatory cytokines. invivogen.com The potency of these compounds as TLR agonists can be significantly influenced by their chemical structure. For instance, structure-activity relationship studies have shown that modifications at the N1 and C2 positions of the imidazoquinoline scaffold can dramatically alter TLR7-agonistic potency. nih.gov Some derivatives have been found to be significantly more potent than the well-known imidazoquinoline, imiquimod. nih.gov
The activation of TLRs by this compound and its analogs leads to the activation of antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages. nih.gov This activation is a crucial step in initiating an adaptive immune response. Activated APCs upregulate the expression of co-stimulatory molecules, such as CD86, and present antigens to T cells, thereby bridging the innate and adaptive immune systems. nih.gov
Studies have shown that treatment with imidazoquinoline derivatives can induce the maturation of DCs, which are highly effective APCs. nih.gov This maturation is characterized by the increased expression of surface molecules involved in antigen presentation and T-cell co-stimulation.
A primary consequence of TLR7 and TLR7/8 activation by this compound derivatives is the robust induction of pro-inflammatory cytokines. nih.govresearchgate.netnih.gov These cytokines play a pivotal role in orchestrating the immune response. Key cytokines induced include:
Interferon-alpha (IFN-α): This cytokine is a hallmark of the antiviral response and is potently induced by TLR7 agonists. nih.govnih.gov The production of IFN-α by pDCs is a direct result of TLR7 engagement. frontiersin.org
Interleukin-12 (IL-12): IL-12 is crucial for the differentiation of T helper 1 (Th1) cells, which are important for cell-mediated immunity. nih.gov Studies have demonstrated that imidazoquinoline derivatives can induce IL-12 production in macrophages. nih.gov
Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a pleiotropic cytokine involved in systemic inflammation and the acute phase reaction. researchgate.netnih.gov Imidazoquinolines have been shown to induce the production of TNF-α. binghamton.edu
Modulation of Downstream Signaling Pathways (e.g., MyD88-dependent NF-κB, IRF pathways)
The activation of TLR7 and TLR8 by this compound derivatives triggers downstream signaling cascades within the cell. These pathways are essential for the transcription of genes encoding pro-inflammatory cytokines and other immune mediators. The primary signaling pathway involved is the MyD88-dependent pathway. researchgate.net
Upon ligand binding, TLRs recruit the adaptor protein MyD88. This leads to the activation of a signaling complex that ultimately results in the activation of the transcription factor nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs). invivogen.comresearchgate.net NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, including TNF-α and IL-6. researchgate.net IRFs, particularly IRF7, are critical for the induction of type I interferons like IFN-α. invivogen.com The simultaneous activation of these pathways underscores the potent and broad-spectrum immunomodulatory activity of these compounds. nih.gov
Anticancer Research Pathways
The immunomodulatory properties of this compound and its derivatives have naturally led to their investigation as potential anticancer agents. The ability to stimulate an anti-tumor immune response is a key strategy in immuno-oncology.
In Vitro Anticancer Activity against Cancer Cell Lines
Several studies have evaluated the direct in vitro anticancer activity of this compound derivatives against various cancer cell lines. While the primary mechanism of action for many of these compounds is believed to be immune-mediated, some derivatives have demonstrated direct cytotoxic or anti-proliferative effects on cancer cells.
For instance, novel hybrid compounds of imidazopyridine and quinoline (B57606) have shown potent anticancer activity against human tumor cell lines, including cervical (HeLa), breast (MDA-MB-231), renal (ACHN), and colon (HCT-15) cancer cells. jocpr.com Similarly, certain 1,4-disubstituted imidazo[4,5-c]quinolines have been synthesized and screened for their anti-cancer activity, with some compounds showing notable inhibitory effects. nih.gov
Furthermore, research into quinoline-based molecules has identified compounds that target key carcinogenic pathways, such as those involving c-Met, EGF, and VEGF receptors. nih.gov Some imidazo[4,5-c]quinoline derivatives have been developed as inhibitors of the PI3K/mTOR pathway, which is frequently dysregulated in cancer. nih.gov
The table below summarizes the in vitro anticancer activity of selected this compound derivatives and related compounds against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |
| Imidazopyridine-quinoline hybrids | HeLa, MDA-MB-231, ACHN, HCT-15 | Potent anticancer activity with low IC50 values. | jocpr.com |
| 1,4-disubstituted imidazo[4,5-c]quinolines | Not specified | Anti-cancer activity, with one derivative showing an IC50 of 103.3 μM. | nih.gov |
| 91b1 (a quinoline derivative) | A549, AGS, KYSE150, KYSE450 | Dose-dependent inhibitory effect. | mdpi.com |
| Quinazolinone derivatives | MCF-7, HeLa | Cytotoxic activity at various concentrations. | nih.gov |
| 2-(4-(7-fluoro-S-phenyl-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)acetonitrile | MCF-7 | Moderate inhibition compared to control. | researchgate.net |
Mechanisms of Cancer Cell Death in Preclinical Models (e.g., Apoptosis Induction)
The quinoline scaffold is a fundamental structure in numerous compounds demonstrating antiproliferative properties. nih.govnih.gov Research into quinoline derivatives has revealed their capacity to induce apoptosis, a form of programmed cell death, in cancer cells. nih.gov For instance, the quinolone derivative 7-ethyl 9-ethyl-6-oxo-6,9-dihydro nih.govnih.govnih.govselenadiazolo [3,4-h]quinoline-7-carboxylate (E2h) has been shown to inhibit the growth of HeLa human cervical cancer cells and induce apoptosis. nih.gov This process is characterized by morphological changes in the cells, DNA fragmentation, and is dependent on both time and the concentration of the compound. nih.gov
The induction of apoptosis by certain quinoline derivatives appears to be mediated through the activation of specific cellular pathways. Studies have shown the activation of both intrinsic and extrinsic apoptotic pathways. For example, the compound PQ1, a quinoline derivative, has been found to activate caspase-8, a key initiator of the extrinsic pathway, and caspase-9, a critical component of the intrinsic pathway, in T47D breast cancer cells. nih.gov The activation of these caspases leads to the execution phase of apoptosis, often involving the cleavage of caspase-3. nih.gov Furthermore, the pro-apoptotic protein Bax can be upregulated, and cytochrome c can be released from the mitochondria into the cytosol, further signaling the cell to undergo apoptosis. nih.gov The pro-apoptotic effects of some quinoline derivatives can be enhanced by external factors such as UVA irradiation, which has been observed to increase the sensitivity of HeLa cells to E2h. nih.gov This enhanced effect is associated with an elevation in reactive oxygen species (ROS) and the activation of caspase-3, suggesting a ROS-mitochondrial/caspase-3-dependent pathway. nih.gov
| Compound | Cell Line | Key Apoptotic Events | Reference |
| PQ1 | T47D (Breast Cancer) | Activation of caspase-8 and caspase-9, Cleavage of caspase-3, Upregulation of Bax, Release of cytochrome c | nih.gov |
| E2h | HeLa (Cervical Cancer) | Morphological changes, DNA fragmentation, S and G2/M cell cycle arrest, Increased ROS, Activation of caspase-3 | nih.gov |
Targeting Kinases in Cancer Pathways (e.g., PI3K/mTOR, c-Met, EGF, VEGF)
The 1H-imidazo[4,5-c]quinoline structure is a key component of molecules that inhibit critical kinase signaling pathways involved in cancer cell proliferation and survival. nih.govnih.gov Notably, derivatives of this scaffold have been identified as potent inhibitors of the PI3K/mTOR pathway. nih.govnih.gov The compound NVP-BEZ235, a 1H-imidazo[4,5-c]quinoline derivative, is a known inhibitor of both human phosphoinositide-3-kinases (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov Further research has led to the synthesis of other imidazo[4,5-c]quinoline derivatives with demonstrated inhibitory activity against PI3Kα and mTOR. nih.gov For example, one such derivative displayed an IC50 value of 0.9 μM for PI3Kα and 1.4 μM for mTOR. nih.gov
The versatility of the quinoline ring system extends to the targeting of other crucial receptor tyrosine kinases such as c-Met, epidermal growth factor receptor (EGF), and vascular endothelial growth factor (VEGF) receptors. nih.govresearchgate.net These receptors are pivotal in activating carcinogenic pathways like Ras/Raf/MEK and PI3K/Akt/mTOR, which regulate fundamental cellular processes including proliferation, apoptosis, and angiogenesis. nih.govnih.gov The development of quinoline-based inhibitors for these targets is an active area of research, with numerous compounds showing promise in preclinical studies. researchgate.netmdpi.com
| Target Kinase(s) | Compound Class | Example Compound | IC50 Values | Reference |
| PI3K/mTOR | Imidazo[4,5-c]quinoline | Compound 39 (Xiao et al.) | PI3Kα: 0.9 μM, mTOR: 1.4 μM | nih.gov |
| PI3Kδ | Quinoline | Compound 40 (Bahekar et al.) | 1.9 nM | nih.gov |
| PI3K/mTOR | Imidazo[4,5-c]quinoline | NVP-BEZ235 | Not specified in text | nih.gov |
Immunological Mechanisms in the Tumor Microenvironment in Preclinical Models
The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy, often characterized by an immunosuppressive landscape that hinders effective anti-tumor immunity. mdpi.com Preclinical murine syngeneic tumor models are essential tools for investigating the complex interactions within the TME and for evaluating novel immunotherapies. nih.gov These models exhibit significant variability in their immune infiltrates, with some tumors being "inflamed" (rich in cytotoxic effector immune cells) and others "non-inflamed" (dominated by immunosuppressive cells). nih.gov
Derivatives of the 1H-imidazo[4,5-c]quinoline scaffold have been investigated for their ability to modulate the immune system. nih.gov Some of these compounds are known to induce the production of cytokines, such as interferon (IFN), which can play a role in antiviral and antitumor responses. nih.gov More recently, imidazo[4,5-c]quinoline derivatives have been developed as potent agonists of Toll-like receptor 7 (TLR7). nih.gov TLR7 activation can lead to the release of IFNα from human peripheral blood mononuclear cells (hPBMCs) and the upregulation of co-stimulatory molecules like CD86 on antigen-presenting cells. nih.gov
A novel approach involves the use of antibody-drug conjugates (ADCs) to selectively deliver these immune-stimulating imidazo[4,5-c]quinoline agonists to the tumor. nih.gov For example, a TLR7 agonist attached to a HER2-targeting antibody has been shown to potently and selectively activate the TLR7 pathway in tumor-associated macrophages through a "bystander" mechanism. nih.gov This targeted delivery strategy aims to concentrate the immune-stimulating effects within the TME, potentially converting a "cold" or non-inflamed tumor into a "hot" or inflamed one that is more responsive to immunotherapy. nih.govnih.gov
Adenosine (B11128) Receptor Modulation
Impact on Agonist Binding and Receptor Efficacy in Functional Assays
The positive allosteric modulation of the A3AR by 1H-imidazo[4,5-c]quinoline derivatives has been characterized through various in vitro assays. A key finding is that these compounds can potentiate both the potency and the maximal efficacy of A3AR agonists. nih.govnih.gov
In functional assays, such as the inhibition of forskolin-stimulated cyclic AMP accumulation in cells expressing the human A3AR, these PAMs cause a leftward shift in the concentration-response curve of A3AR agonists, indicating increased potency. nih.govnih.gov Surprisingly, some of these modulators also increase the maximum efficacy of the agonist by approximately 30-50%. nih.govnih.govnih.gov For example, the 2-cyclopentyl-4-benzylamino and 2-cyclohexyl-4-(3,4-dichlorophenyl)amino analogues of 1H-imidazo[4,5-c]quinolin-4-amine potentiated the maximum efficacy of the agonist Cl-IB-MECA by 45-50%. nih.gov
In radioligand binding assays, these PAMs have been shown to selectively decrease the dissociation rate of agonists from the human A3AR, without affecting the dissociation of antagonists. nih.govnih.govnih.gov This selective enhancement of agonist binding is a hallmark of their allosteric mechanism. nih.govnih.gov
| 1H-Imidazo[4,5-c]quinoline Derivative | Assay Type | Observed Effect | Reference |
| DU124183 | Functional (cAMP) | Marked leftward shift of agonist concentration-response curve; ~30% potentiation of maximum agonist efficacy | nih.govnih.gov |
| DU124183 | Binding (Agonist Dissociation) | Decreased dissociation of agonist from human A3AR | nih.govnih.gov |
| DU124183 | Binding (Antagonist Dissociation) | No effect on antagonist dissociation from A3AR | nih.govnih.gov |
| 2-cyclopentyl-4-benzylamino analogue | Functional (cAMP) | 45-50% potentiation of maximum agonist efficacy | nih.gov |
| 2-cyclohexyl-4-(3,4-dichlorophenyl)amino analogue | Functional (cAMP) | 45-50% potentiation of maximum agonist efficacy | nih.gov |
Neuroprotective Research
The potential therapeutic applications of A3 adenosine receptor modulators extend to neuroprotection. The activation of the A3AR has been associated with protective effects against ischemia and other hypoxic conditions. nih.govnih.gov The development of selective allosteric enhancers for the A3AR, such as the 1H-imidazo[4,5-c]quinoline derivatives, is considered a promising strategy for treating conditions like brain ischemia. nih.govnih.gov By enhancing the signaling of endogenous adenosine, these compounds may offer a more nuanced and localized therapeutic effect compared to direct receptor agonists. Further research in this area is ongoing to explore the full neuroprotective potential of these compounds.
Enzyme Inhibition (e.g., Leucine-rich repeat kinase 2 (LRRK2))
Recent research has identified imidazo[4,5-c]quinoline derivatives as inhibitors of Leucine-rich repeat kinase 2 (LRRK2). google.compatsnap.comgoogle.com Mutations in the LRRK2 gene are a significant genetic risk factor for Parkinson's disease, and inhibition of LRRK2 kinase activity is being explored as a potential therapeutic strategy. patsnap.com
Patents have been filed for novel imidazo[4,5-c]quinoline and imidazo[4,5-c] nih.govpatsnap.comnaphthyridine derivatives specifically as LRRK2 inhibitors for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. google.compatsnap.comgoogle.com This line of investigation opens up a new avenue for the therapeutic application of this chemical scaffold beyond its immunomodulatory and broad neuroprotective effects.
Research Findings on the Antiparasitic Activity of this compound Against Trypanosoma brucei Remain Undisclosed
Comprehensive searches of publicly available scientific literature and research databases have yielded no specific studies detailing the antiparasitic activity of the chemical compound this compound against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, also known as sleeping sickness.
While the broader class of imidazoquinoline derivatives has been a subject of interest in medicinal chemistry for various therapeutic applications, including antiviral and immunomodulatory effects, specific investigations into the trypanocidal properties of the 1-ethyl substituted variant appear to be absent from published research. Studies on related imidazoquinoline-based compounds, such as the kinase inhibitor NVP-BEZ235, have shown inhibitory effects on Trypanosoma brucei cultures. However, these findings cannot be directly extrapolated to this compound, as minor structural modifications can lead to significant changes in biological activity.
Consequently, there is no available data to construct an article or data tables on the preclinical and in vitro antiparasitic activity of this compound against Trypanosoma brucei as per the requested outline. The scientific community has not, to date, published research that would fulfill the specific requirements of this inquiry.
Computational and Theoretical Studies
Molecular Docking and Binding Site Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as a derivative of 1-ethyl-1H-imidazo[4,5-c]quinoline, and its protein target.
Studies have utilized molecular docking to investigate the binding of various imidazo[4,5-c]quinoline derivatives to different biological targets. For instance, docking studies have been conducted on novel quinoline (B57606) derivatives to understand their interactions with cancer-related proteins like EGFR kinase and other targets such as STAT3 and BCL2. dergipark.org.trorientjchem.orgnih.gov These studies help in identifying key amino acid residues within the binding site that are crucial for the ligand's activity. The process involves preparing the protein structure by removing water molecules and adding hydrogen bonds, followed by energy minimization of the ligand structure before performing the docking simulation. orientjchem.org The results are then analyzed to visualize the binding mode and interactions, such as hydrogen bonds and hydrophobic interactions, which stabilize the ligand-protein complex. nih.gov
For example, in the context of developing anti-trypanosomal agents, molecular docking has been used to understand the structure-activity relationships of 1H-imidazo[4,5-c]quinoline analogues. acs.org Similarly, the binding of imidazoquinoline derivatives to Toll-like receptors (TLRs), which are key in the immune response, has been a significant area of investigation. binghamton.edu
Table 1: Examples of Molecular Docking Studies on Imidazo[4,5-c]quinoline Derivatives
| Derivative Class | Target Protein(s) | Key Findings |
| Novel quinazoline-based thiazole (B1198619) derivatives | EGFR kinase | Identification of binding interactions within the active site. nih.gov |
| Novel indole-quinoline derivatives | ALB, MMP9, STAT3, BCL2 | Prediction of binding affinity and interaction patterns. orientjchem.org |
| Substituted imidazo[4,5-c]quinoline compounds | Not explicitly stated, but for immune response modification | Understanding binding to immune receptors. google.com |
| 1H-Imidazo[4,5-c]quinoline-based kinase inhibitors | Trypanosoma brucei kinases | Elucidation of structure-activity relationships for anti-trypanosomal activity. acs.org |
Structure-Activity Relationship Modeling (e.g., Quantitative Structure-Activity Relationship - QSAR)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing and optimizing new therapeutic agents. These studies aim to identify the key chemical features of a molecule that are responsible for its biological activity.
For the 1H-imidazo[4,5-c]quinoline scaffold, SAR studies have been extensively performed to understand how different substituents at various positions of the quinoline and imidazole (B134444) rings influence their biological effects. For instance, research has shown that substitutions at the N-1, C-2, and C-4 positions of the 1H-imidazo[4,5-c]quinoline core are critical for their activity as interferon inducers. nih.gov The discovery of Imiquimod was a direct result of such SAR studies. nih.gov
Further investigations have explored the SAR of imidazoquinoline derivatives as potent antiglioma agents. nih.gov These studies revealed that specific substitutions, such as a methyl group at the C7 position and aryl or heteroaryl groups at the C2 position, are essential for their anticancer activity. nih.gov Similarly, the development of 1-substituted imidazo[4,5-c]quinoline TLR7 agonists has been guided by SAR to improve their potency. binghamton.edu
QSAR modeling takes this a step further by creating mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov While specific QSAR models for this compound are not detailed in the provided results, the principles of QSAR are widely applied to the broader class of imidazoquinoline derivatives to predict the activity of new, unsynthesized compounds. nih.gov
Table 2: Key Structural Features and Their Impact on the Activity of Imidazo[4,5-c]quinoline Derivatives
| Position of Substitution | Type of Substituent | Impact on Biological Activity |
| N-1 | Alkyl, Benzyl (B1604629), Substituted Benzyl | Influences potency and selectivity for TLR7/8. nih.govnih.gov |
| C-2 | Alkyl, Aryl, Heteroaryl | Essential for anticancer and interferon-inducing activity. nih.govnih.gov |
| C-4 | Amino, Chloro | Critical for immune response modification. google.comepo.org |
| C-7 | Methyl | Important for antiglioma activity. nih.gov |
| C-9 (on N-phenyl substituent) | Electron-donating or -withdrawing groups | Essential for antiglioma activity. nih.gov |
Conformational Analysis (e.g., using Nuclear Magnetic Resonance)
Conformational analysis determines the spatial arrangement of atoms in a molecule and the different conformations a molecule can adopt. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for this purpose.
For quinoline derivatives, 1H-NMR studies have been used to investigate their behavior in solution, particularly the interactions between molecules that can lead to phenomena like aromatic stacking. uncw.edu The chemical shifts of protons in the quinoline ring system are sensitive to the molecule's environment and can provide information about its conformation and intermolecular interactions. uncw.edu
Theoretical calculations, often in conjunction with experimental NMR data, are used to predict the stable conformations of molecules. For instance, the optimized geometrical parameters and the calculated 13C and 1H isotropic NMR chemical shifts for various quinoline pharmaceutical derivatives, including Imiquimod (a related imidazoquinoline), have been studied. tsijournals.com These computational studies help in interpreting the experimental NMR spectra and provide a deeper understanding of the molecule's three-dimensional structure. tsijournals.com The conformational flexibility of the ethyl group at the N-1 position of this compound would be a key factor in its interaction with biological targets, and its preferred conformations can be predicted using these computational methods.
Prediction of Pharmacokinetic Properties Relevant to Biological Research (excluding explicit values)
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of computational drug discovery. These predictions help in assessing the drug-likeness of a compound and identifying potential liabilities early in the research process.
For imidazo[4,5-c]quinoline derivatives, computational tools are employed to predict various pharmacokinetic parameters. These predictions are based on the molecule's structure and physicochemical properties. For instance, web-based platforms like SwissADME are used to calculate properties such as molecular weight, lipophilicity (logP), and polar surface area, which are important determinants of a molecule's pharmacokinetic behavior. nih.gov
Studies on related heterocyclic compounds have shown the utility of in silico ADME prediction. mdpi.com For example, the prediction of Caco-2 cell permeability, which is an indicator of intestinal absorption, and the unbound fraction in plasma are routinely calculated. mdpi.com Computational methods can also predict whether a compound is likely to be a substrate or inhibitor of important drug-metabolizing enzymes. While explicit values are excluded here, the general trends and profiles predicted by these computational models are invaluable for guiding the selection and optimization of compounds for further biological testing. dergipark.org.trmdpi.com
Table 3: Commonly Predicted Pharmacokinetic Properties for Imidazoquinoline Derivatives
| Property | Relevance in Biological Research |
| Lipophilicity (logP) | Influences absorption, distribution, and membrane permeability. |
| Water Solubility | Affects formulation and bioavailability. |
| Caco-2 Permeability | Predicts intestinal absorption. |
| Plasma Protein Binding | Determines the fraction of free drug available to exert its effect. |
| Cytochrome P450 Inhibition | Predicts potential for drug-drug interactions. |
| Blood-Brain Barrier Permeability | Indicates potential for central nervous system effects. |
Advanced Research Applications of Imidazo 4,5 C Quinoline Derivatives
Design of Targeted Delivery Systems for Preclinical Research (e.g., Antibody-Drug Conjugates (ADCs) / Immune-Stimulating Antibody Conjugates (ISACs))
The targeted delivery of imidazo[4,5-c]quinoline derivatives to specific cells or tissues is a rapidly advancing area of preclinical research. This approach aims to maximize the therapeutic effect of these immune-stimulating payloads while minimizing systemic exposure and potential side effects. nih.govwuxiapptec.com One of the most promising strategies is the development of Antibody-Drug Conjugates (ADCs) and Immune-Stimulating Antibody Conjugates (ISACs). nih.govbinghamton.edu
ADCs and ISACs are comprised of three main components: a monoclonal antibody that targets a specific antigen on the surface of cancer cells, a potent cytotoxic or immune-activating payload, and a chemical linker that connects the two. binghamton.edunih.gov In the context of imidazo[4,5-c]quinolines, these molecules serve as the immune-stimulating payload. The antibody component guides the conjugate to the tumor site, where it binds to the target antigen on cancer cells. nih.govnih.gov This targeted approach allows for the localized activation of the immune system within the tumor microenvironment. nih.govbinghamton.edu
Preclinical studies are actively exploring the potential of imidazo[4,5-c]quinoline-based ADCs and ISACs in cancer therapy. nih.gov Research has shown that these conjugates can effectively deliver the immune-stimulatory payload to tumor cells, leading to the activation of immune cells and subsequent anti-tumor responses. binghamton.edu
Mechanism of Payload Release in Research Context
The release of the imidazo[4,5-c]quinoline payload from the ADC or ISAC is a critical step in its mechanism of action. wuxiapptec.com In the research context, various linker technologies are being investigated to ensure that the payload is released at the desired site of action, typically within the tumor cell. researchgate.net
Once the ADC or ISAC binds to the target antigen on a cancer cell, the entire complex is internalized into the cell through a process called endocytosis. nih.gov Inside the cell, the conjugate is trafficked to intracellular compartments called lysosomes. The acidic environment and the presence of specific enzymes within the lysosomes cleave the linker, releasing the active imidazo[4,5-c]quinoline payload. wuxiapptec.comresearchgate.net
The design of the linker is crucial for the stability of the conjugate in circulation and the efficient release of the payload within the target cell. nih.gov Researchers are exploring different types of linkers, including cleavable and non-cleavable linkers, to optimize the therapeutic window of these conjugates. wuxiapptec.comresearchgate.net Cleavable linkers are designed to be sensitive to the conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of specific enzymes. researchgate.net Non-cleavable linkers, on the other hand, release the payload after the degradation of the antibody component. wuxiapptec.comresearchgate.net
Activation of Immune Cells in In Vitro and Murine Models
The released imidazo[4,5-c]quinoline payload activates TLR7 and/or TLR8 on various immune cells within the tumor microenvironment. binghamton.edunih.gov This activation triggers a cascade of downstream signaling events, leading to the production of pro-inflammatory cytokines and chemokines, and the maturation and activation of antigen-presenting cells (APCs) like dendritic cells (DCs). nih.govnih.gov
In vitro studies using human and murine immune cells have demonstrated the potent immune-stimulatory effects of these compounds. For instance, imidazo[4,5-c]quinoline derivatives have been shown to induce the secretion of key cytokines such as interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α) from human peripheral blood mononuclear cells (hPBMCs). nih.govresearchgate.net
In murine models of cancer, the administration of imidazo[4,5-c]quinoline-based ISACs has been shown to lead to tumor regression. binghamton.edu This anti-tumor effect is attributed to the localized activation of the immune system, which results in the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor and the killing of cancer cells. Research has also shown that murine TLR8 can be activated by a combination of imidazoquinoline immune response modifiers and polyT oligodeoxynucleotides, leading to the secretion of TNF. nih.govscispace.com
| Cell Type | Model | Key Findings | Reference |
| Murine Dendritic Cells | In Vitro | Activation and pro-inflammatory response | nih.gov |
| Human Peripheral Blood Mononuclear Cells (hPBMCs) | In Vitro | Induction of cytokine secretion (IFN-α, TNF-α) | nih.govresearchgate.net |
| Murine Macrophage J774.A1 cells | In Vitro | Perinuclear localization consistent with endosomal distribution of TLR7 | nih.gov |
| Murine Model | In Vivo | Slower and more extended pro-inflammatory cytokine release compared to Resiquimod | nih.gov |
| TLR7-deficient mice | In Vivo | Unresponsive to TLR8 agonist IRMs | nih.govscispace.com |
Development of Fluorescent Analogues for Cellular and Mechanistic Research
To better understand the cellular uptake, intracellular distribution, and mechanism of action of imidazo[4,5-c]quinoline derivatives, researchers have developed fluorescent analogues. nih.govresearchgate.net These fluorescent probes are created by covalently attaching a fluorophore to the imidazo[4,5-c]quinoline scaffold without significantly compromising its TLR7-agonistic activity. nih.govnih.gov
These fluorescently-labeled compounds serve as valuable tools for various research applications:
Visualizing Cellular Uptake and Distribution: Fluorescence microscopy allows researchers to directly observe the internalization of the imidazo[4,5-c]quinoline analogues into immune cells. Studies have shown that these fluorescent probes accumulate in perinuclear regions of cells, which is consistent with the localization of TLR7 in endosomes. nih.gov
Trafficking Studies: By tracking the movement of the fluorescent signal, scientists can study the intracellular trafficking pathways of these compounds. This information is crucial for understanding how they reach their target receptors and initiate an immune response. nih.gov
Flow Cytometry Analysis: Flow cytometry, in conjunction with fluorescent analogues, enables the quantitative analysis of compound uptake by different immune cell subsets. nih.govresearchgate.net This has revealed differential partitioning of imidazo[4,5-c]quinoline derivatives into B cells, T cells, and natural killer (NK) cells, which correlates with the level of activation in these cell types. nih.gov
Several fluorescent dyes have been successfully conjugated to imidazo[4,5-c]quinoline derivatives, including fluorescein (B123965) isothiocyanate (FITC), rhodamine B isothiocyanate, and BODIPY-TR-cadaverine. nih.gov These fluorescent analogues have proven to be instrumental in elucidating the cellular and molecular mechanisms underlying the immunomodulatory effects of this class of compounds. nih.govnih.gov
Radioligand Development for Receptor Binding Studies
Radioligand binding assays are a cornerstone of receptor pharmacology, providing a means to quantify receptor density and affinity. nih.gov In the context of imidazo[4,5-c]quinoline research, the development of radiolabeled analogues, or radioligands, is crucial for detailed receptor binding studies. nih.gov
These radioligands are synthesized by incorporating a radioisotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the chemical structure of the imidazo[4,5-c]quinoline derivative. The radioactivity allows for highly sensitive detection and quantification of the ligand bound to its receptor.
Radioligand binding studies can provide valuable information, including:
Receptor Affinity (Kd): Determining the concentration of the radioligand required to occupy 50% of the receptors, which is a measure of the binding affinity.
Receptor Density (Bmax): Quantifying the total number of receptors present in a given tissue or cell preparation.
Binding Specificity: Assessing the ability of the radioligand to bind specifically to the target receptor versus non-specific binding to other cellular components.
Competitive Binding: Evaluating the ability of unlabeled compounds, such as other imidazo[4,5-c]quinoline derivatives, to compete with the radioligand for binding to the receptor. This allows for the determination of the binding affinities of non-radiolabeled compounds.
While the development of specific radioligands for TLR7 and TLR8 based on the 1-ethyl-1H-imidazo[4,5-c]quinoline scaffold is an ongoing area of research, the principles of radioligand binding are well-established and will be instrumental in further characterizing the interaction of these compounds with their target receptors. nih.govnih.gov
Novel Adjuvant Development for Vaccine Research
One of the most significant research applications of imidazo[4,5-c]quinoline derivatives is in the development of novel vaccine adjuvants. nih.govxiahepublishing.comnih.gov Adjuvants are substances that are added to vaccines to enhance the magnitude and durability of the immune response to the vaccine antigen. nih.govnih.gov Imidazo[4,5-c]quinolines, as potent TLR7/8 agonists, are particularly attractive as adjuvants because they can stimulate a robust Th1-biased immune response, which is important for protection against many viral and intracellular pathogens. nih.govnih.gov
The adjuvant activity of these compounds stems from their ability to activate APCs, leading to the upregulation of costimulatory molecules and the production of cytokines that shape the adaptive immune response. nih.gov Research has shown that imidazo[4,5-c]quinoline-based adjuvants can enhance both humoral (antibody-mediated) and cellular (T-cell-mediated) immunity to co-administered antigens. nih.gov
Recent research has focused on developing new imidazo[4,5-c]quinoline-based adjuvants with improved efficacy and safety profiles. nih.govnih.gov This includes the synthesis of novel analogues with modified structures to enhance their potency and modulate their cytokine induction profiles. nih.govacs.org Furthermore, strategies such as adsorbing these agonists onto aluminum salts (alum) are being explored to enhance their immunogenicity and promote a balanced Th1/Th2 immune response. nih.gov
Immunopharmacological Evaluation in Murine Models
Murine models are extensively used to evaluate the immunopharmacological properties of new imidazo[4,5-c]quinoline-based vaccine adjuvants. nih.govnih.gov These studies provide critical preclinical data on the adjuvant's ability to enhance vaccine-induced immune responses.
In these models, the imidazo[4,5-c]quinoline adjuvant is typically co-administered with a model antigen, and various immune parameters are assessed. Key aspects of the immunopharmacological evaluation include:
Antibody Responses: Measuring the levels of antigen-specific antibodies (e.g., IgG1 and IgG2a/IgG2c) in the serum of immunized mice. An increase in the IgG2a/IgG2c to IgG1 ratio is indicative of a Th1-biased immune response.
T-cell Responses: Assessing the activation and proliferation of antigen-specific T cells, as well as their production of cytokines such as IFN-γ.
Cytokine Profiling: Measuring the levels of various cytokines and chemokines in the serum or at the site of injection to understand the nature of the immune response being induced. nih.gov
Challenge Studies: After vaccination, mice may be challenged with the live pathogen to determine if the vaccine provides protection against infection.
Modulation of Toll-Like Receptor Agonistic Activity for Adjuvanticity
The imidazo[4,5-c]quinoline scaffold has proven to be a versatile template for the development of potent Toll-like receptor (TLR) agonists, which are crucial for enhancing the efficacy of vaccines by stimulating the immune system. nih.govchemrxiv.org These synthetic compounds, including derivatives of this compound, are designed to activate TLR7 and/or TLR8, thereby triggering the production of cytokines and promoting a robust adaptive immune response. nih.govnih.gov The ability to modulate the agonistic activity of these molecules through chemical modifications allows for the fine-tuning of their adjuvanticity, aiming for an optimal balance between immunostimulation and potential side effects. nih.govrsc.org
The core structure of this compound and its analogues allows for systematic modifications at various positions, significantly influencing their interaction with TLRs. Research has shown that even minor structural changes can lead to substantial variations in TLR7 and TLR8 activity. rsc.org This structure-activity relationship (SAR) is key to designing derivatives with desired profiles, such as selective TLR7 agonism or dual TLR7/8 agonism. chemrxiv.orgrsc.org
Detailed Research Findings
Extensive research has focused on understanding how different substituents on the imidazo[4,5-c]quinoline core affect TLR agonistic activity. These studies are instrumental in developing next-generation vaccine adjuvants. chemrxiv.orgnih.gov
One area of focus has been the modification of the N-1 position of the imidazoquinoline ring system. For instance, a systematic exploration of substituents on a benzyl (B1604629) group at the N-1 position has led to the identification of highly active analogues. chemrxiv.org It was found that introducing electron-donating or electron-withdrawing groups at the para-position of the benzyl ring could significantly alter the potency and selectivity for TLR7 and TLR8. chemrxiv.org
Another critical aspect of SAR studies involves modifications at the C2 position of the imidazoquinoline scaffold. The addition of different alkyl or acyl groups at this position can dramatically impact the compound's potency. nih.gov For example, adding hydrophobic acyl tails to a parent compound was found to maintain or even improve TLR7 agonist activity, while the addition of a simple alkyl tail at the same position resulted in a significant loss of potency. nih.gov
Furthermore, the strategic placement of functional groups can influence the physical properties of the compounds, such as their ability to be adsorbed onto aluminum salts (alum), a commonly used vaccine adjuvant. acs.org A novel derivative with a dihydroxy functionality introduced into the quinoline (B57606) ring demonstrated retained TLR7 agonistic activity and high adsorption to alum, leading to a potent antibody response in preclinical models. acs.org This highlights the potential of combining TLR agonists with traditional adjuvants to create more effective vaccine formulations.
The table below summarizes the effects of various structural modifications on the TLR agonistic activity of imidazo[4,se-c]quinoline derivatives, based on findings from multiple research studies.
| Modification Site | Modification Type | Effect on TLR Agonistic Activity | Reference |
| N-1 Position | Introduction of a para-hydroxymethyl group on a benzyl substituent | Identified a highly active TLR7-specific agonist with marginal TLR8 activity. chemrxiv.org | chemrxiv.org |
| N-1 Position | Introduction of a para-aminomethyl group on a benzyl substituent | Resulted in a dual TLR7 and TLR8 agonist. chemrxiv.org | chemrxiv.org |
| C2 Position | Addition of hydrophobic acyl tails | Retained or improved TLR7 agonist activity. nih.gov | nih.gov |
| C2 Position | Addition of a simple alkyl tail | Caused a dramatic loss in potency. nih.gov | nih.gov |
| Quinoline Ring | Introduction of a 7,8-dihydroxy functionality | Retained TLR7 agonistic activity and showed high adsorption to alum. acs.org | acs.org |
| C7 Position | Addition of a methoxycarbonyl group | Stimulated cytokine production independent of TLR7/8 activity. nih.gov | nih.gov |
These findings underscore the importance of precise chemical modifications in tailoring the immunological properties of imidazo[4,5-c]quinoline derivatives for their use as vaccine adjuvants. The ability to fine-tune TLR7 and TLR8 agonism opens up possibilities for developing vaccines with enhanced efficacy and specific immune response profiles. nih.govchemrxiv.org
Future Research Directions and Unexplored Avenues
Exploration of Novel Imidazo[4,5-c]quinoline Chemotypes with Enhanced Selectivity
The development of novel chemotypes based on the imidazo[4,5-c]quinoline structure is a key area of future research. The goal is to synthesize derivatives with improved potency and, crucially, enhanced selectivity for specific biological targets. This is critical for minimizing off-target effects and improving the therapeutic index of potential drug candidates.
One avenue of exploration involves the synthesis of derivatives with substituents at various positions of the quinoline (B57606) ring system. For instance, research into 1-substituted imidazo[4,5-c]quinolines has identified compounds with high potency as Toll-like receptor 7 (TLR7) agonists. binghamton.edu Further investigation into different substitution patterns could lead to the discovery of molecules with fine-tuned activity.
Another strategy is the creation of hybrid molecules that combine the imidazo[4,5-c]quinoline core with other pharmacologically active moieties. For example, the design of chimeric pyrido[2',1':2,3]imidazo[4,5-c]quinoline derivatives has yielded compounds that selectively target Leishmania donovani topoisomerase 1B, offering a potential new treatment for leishmaniasis. nih.gov This approach of creating hybrid structures opens up a vast chemical space for exploration, with the potential to generate compounds with novel mechanisms of action and improved selectivity.
Furthermore, the synthesis of polyphenolic imidazo[4,5-c]quinoline derivatives is being explored to modulate TLR7 agonistic activity and adjuvanticity. acs.org This highlights the versatility of the imidazo[4,5-c]quinoline scaffold and the potential to tailor its properties for specific immunological applications. The focus remains on achieving a balance between potent activity and high selectivity to advance these compounds towards clinical development. nih.govacs.org
Deepening Understanding of Mechanism of Action for Emerging Biological Activities
While the immunomodulatory properties of imidazo[4,5-c]quinolines, primarily through TLR7 and TLR8 agonism, are well-documented, a deeper understanding of their mechanisms of action in other emerging biological activities is a critical area for future research. nih.govnih.gov For instance, certain imidazo[4,5-c]quinoline derivatives have been identified as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) pathway, which is implicated in cancer. nih.gov Elucidating the precise molecular interactions and downstream signaling pathways affected by these compounds is essential for their development as anti-cancer agents.
Moreover, the anti-trypanosomal activity of some 1H-imidazo[4,5-c]quinoline-based compounds, such as NVP-BEZ235, suggests a mechanism that may involve the inhibition of lipid kinases in the parasite. nih.gov Further studies are needed to confirm this and to identify the specific kinase targets, which could pave the way for the development of new treatments for diseases like African sleeping sickness.
The discovery of diverse biological activities for quinoline derivatives, including antimicrobial, anticonvulsant, and cardiovascular effects, underscores the need for comprehensive mechanistic studies. benthamscience.comresearchgate.net Understanding how different structural modifications to the imidazo[4,5-c]quinoline core influence its biological activity profile will be crucial for guiding the rational design of new therapeutic agents with specific and well-defined mechanisms of action. dntb.gov.uanih.gov
Development of Advanced In Vitro and Preclinical Models for Efficacy and Specificity Evaluation
The translation of promising preclinical findings into clinical success is a major challenge in drug development. A significant contributing factor to this is the often-poor correlation between traditional preclinical models and human biology. nih.gov Therefore, the development and utilization of advanced in vitro and preclinical models are paramount for the robust evaluation of the efficacy and specificity of 1-ethyl-1H-imidazo[4,5-c]quinoline and its analogs.
The progression from two-dimensional (2D) cell cultures to more physiologically relevant three-dimensional (3D) models, such as spheroids and organoids, offers a more accurate representation of the in vivo environment. researchgate.net These models can better replicate the complex cell-cell and cell-matrix interactions that occur in tissues, providing a more reliable assessment of a compound's activity. technologynetworks.com For instance, evaluating the immunomodulatory effects of imidazoquinolines in co-culture systems containing various immune cell types can offer deeper insights into their in vivo efficacy.
Furthermore, the development of "humanized mice," which are immunodeficient mice engrafted with human cells or tissues, provides a powerful in vivo platform for studying human-specific responses to drug candidates. nih.gov These models can be particularly valuable for assessing the efficacy and safety of immunomodulatory agents like imidazo[4,5-c]quinolines. The FDA Modernization Act 2.0, which allows for alternatives to animal testing, further encourages the adoption of these advanced models. nih.gov The use of such sophisticated systems will be crucial for de-risking the development of novel imidazo[4,5-c]quinoline-based therapies and increasing the likelihood of clinical success.
Integration of Omics Technologies in Imidazo[4,5-c]quinoline Research
The integration of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, holds immense potential to revolutionize research into this compound and related compounds. nih.govdrugtargetreview.com These high-throughput approaches allow for a comprehensive, system-wide analysis of the molecular changes induced by a compound, providing a wealth of information about its mechanism of action, potential biomarkers of response, and off-target effects. mdpi.com
For example, transcriptomics can be used to identify the full spectrum of genes whose expression is altered by an imidazo[4,5-c]quinoline derivative, offering clues about the signaling pathways it modulates. mdpi.com Proteomics can then be employed to study the corresponding changes in protein expression and post-translational modifications, providing a more direct link to cellular function. Metabolomics, the study of small molecule metabolites, can reveal alterations in metabolic pathways, which can be particularly insightful for understanding the effects of drugs on cancer cells or pathogens. drugtargetreview.com
The integration of these multi-omics datasets can provide a holistic view of a compound's biological effects, facilitating the identification of novel drug targets and the development of personalized medicine approaches. mdpi.comfrontiersin.org By applying these technologies to the study of this compound and its analogs, researchers can gain unprecedented insights that will accelerate the discovery and development of new and more effective therapies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for synthesizing 1-ethyl-1H-imidazo[4,5-c]quinoline derivatives, and how can intermediates be characterized?
- Methodology : A common approach involves reducing 6-nitroquinoline-5-amine using SnCl₂ to yield quinoline-5,6-diamine, followed by condensation with aldehydes and cyclization to form the imidazo[4,5-c]quinoline core . Key intermediates (e.g., N6-benzylidene derivatives) are characterized via IR, ¹H NMR, and mass spectrometry. Yield optimization requires controlled stoichiometry and temperature during cyclization steps.
- Data : Typical yields range from 65–85% for cyclization steps. For example, 2-phenyl-1H-imidazo[4,5-f]quinoline (74% yield) was confirmed by elemental analysis (C: 77.69%, H: 4.50%, N: 17.01%) .
Q. How can structural elucidation techniques differentiate between regioisomers in imidazoquinoline synthesis?
- Methodology : X-ray crystallography resolves planar geometry and substituent positions. For example, the 1H-imidazo[4,5-c]quinoline ring system shows planarity (deviation <0.04 Å) and intermolecular hydrogen bonds (N–H⋯N and C–H⋯N) that stabilize crystal packing . ¹H NMR chemical shifts (e.g., δ 7.26–7.76 ppm for aromatic protons) and NOE correlations distinguish substituent orientations.
Q. What preliminary biological screening strategies are used to assess antimicrobial or antiviral activity?
- Methodology : Derivatives are screened against bacterial/fungal strains (e.g., E. coli, C. albicans) via agar diffusion or microdilution assays. Antiviral activity is tested using plaque reduction assays. For example, imidazoquinolines with 4-amino groups show TLR7 agonism, inducing IFN-α/β in human PBMCs .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies guide the design of imidazoquinolines for cytokine induction?
- Methodology : Substituents at the 1-, 2-, and 4-positions modulate activity. For instance:
- 1-Isobutyl groups enhance TLR7 binding via hydrophobic interactions.
- 4-Amino groups are critical for IFN induction (EC₅₀: 0.1–10 µM).
- Methoxy or hydrazinyl groups at C4 reduce activity by disrupting hydrogen bonding .
- Data : TNF-α suppression IC₅₀ values range from 0.8–50 µM depending on substituents .
Q. What crystallographic insights inform hydrogen-bonding dynamics in imidazoquinoline derivatives?
- Methodology : X-ray studies reveal intermolecular N–H⋯N bonds (2.8–3.1 Å) forming R₂²(10) ring motifs. For 4-hydrazinyl derivatives, C–H⋯N interactions (2.5–2.7 Å) extend chains along the b-axis . Planarity deviations (<0.05 Å) correlate with π-π stacking in solid-state arrangements.
Q. How can HPLC methods resolve impurities in imidazoquinoline drug candidates?
- Methodology : Reverse-phase HPLC (C18 column, 1% H₃PO₄/acetonitrile gradient) detects impurities like 4-chloro intermediates or O-sulfonated byproducts. Retention times and UV absorption (260 nm) differentiate compounds. For imiquimod, LOQ is <0.1% for major impurities .
Q. What catalytic strategies improve regioselectivity in imidazoquinoline synthesis?
- Methodology : Yb(OTf)₃ catalyzes Pictet-Spengler reactions for 1,4-disubstituted derivatives. TosMIC (toluenesulfonylmethyl isocyanide) enables imidazole ring formation without prefunctionalization. Yields reach 85% with electron-deficient aryl groups .
- Data : Anti-cancer activity (IC₅₀: 103.3 µM for 4-(2-bromophenyl)-1-phenyl derivatives) is linked to apoptosis induction via caspase-3 activation .
Contradiction Resolution & Best Practices
Q. How to address discrepancies in synthetic yields across different methods?
- Analysis : Yields vary due to reagent purity (e.g., SnCl₂ vs. Pt/C catalysts) or solvent polarity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
